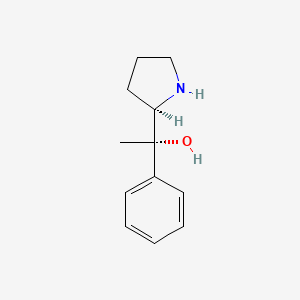
Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Descripción general
Descripción
Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C14H23BN2O4S and its molecular weight is 326.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
- The derivative of benzenesulfonamide, specifically a zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base, shows potential in photodynamic therapy for cancer treatment. It possesses excellent properties such as high singlet oxygen quantum yield and good fluorescence, making it suitable as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Several derivatives of benzenesulfonamide have been investigated for their antitumor activities. For example, compounds synthesized from benzenesulfonamide show significant activity and selectivity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
- Another study synthesized N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives, which demonstrated marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines (Karakuş et al., 2018).
Inhibitors of Kynurenine 3-Hydroxylase
- N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is important in neurological disorders. This makes them relevant in the investigation of neurological conditions (Röver et al., 1997).
Crystallographic and Conformational Analyses
- Studies involving benzenesulfonamide derivatives, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have contributed significantly to crystallographic and conformational analyses. These analyses aid in understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Quantum Structure Activity Relationships (QSAR) Studies
- N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for anticancer activity, leading to the development of QSAR models. These models help in understanding the relationships between molecular structure and biological activity, which is crucial in the design of new therapeutic agents (Żołnowska et al., 2018).
Antimicrobial Activity
- Benzenesulfonamide derivatives have also shown promising results in antimicrobial studies. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against various bacteria, including Gram-positive and Gram-negative strains (Ijuomah, Ike, & Obi, 2022).
Enzyme Inhibition Studies
- Schiff bases derived from benzenesulfonamide have been evaluated for their effects on enzyme activities. These studies contribute to the understanding of enzyme interactions and potential therapeutic applications (Alyar et al., 2019).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-13(2)14(3,4)21-15(20-13)11-5-7-12(8-6-11)22(18,19)17-10-9-16/h5-8,17H,9-10,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLNGBOQFIHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(2-aminoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



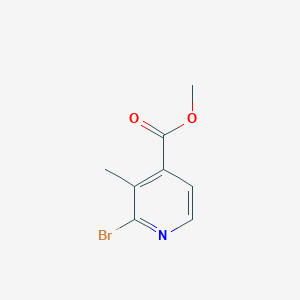

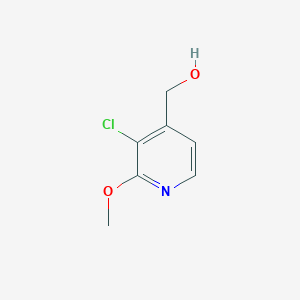
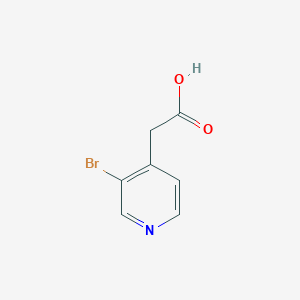
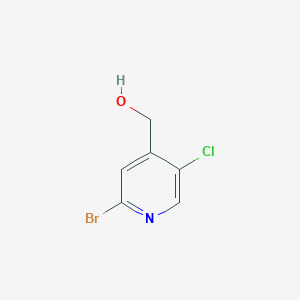
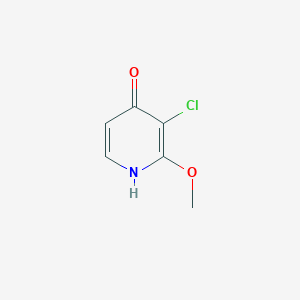
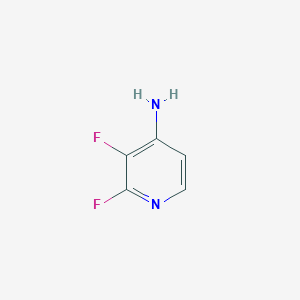

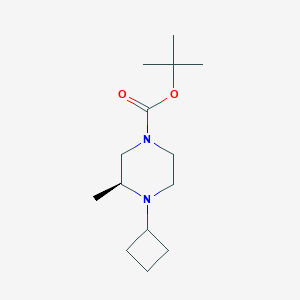
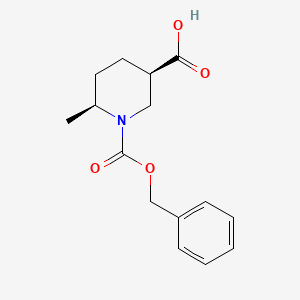
![Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate](/img/structure/B3092440.png)

